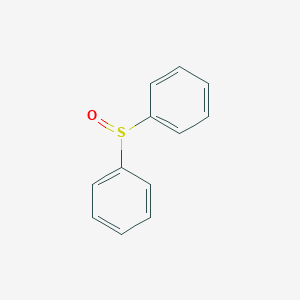

Diphenyl sulfoxide

Overview

Description

Diphenyl sulfoxide is a white to off-white crystalline compound . It has the molecular formula C12H10OS and a molecular weight of 202.272 . It is used as an oxidant and hydroxyl activator in combination with a variety of electrophilic reagents .

Synthesis Analysis

This compound can be synthesized by oxidizing diphenyl sulfide with hydrogen peroxide using phosphotungstic acid as a catalyst . Another method involves the use of trifluoroethanol . The reaction proceeds via a sulfurous (IV)-catalysis manifold in which this compound turnover is achieved using oxalyl chloride as a consumable reagent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a catalyst in the conversion of aldehydes to 1,1-dichlorides . It also plays a role in the oxidation of diphenyl sulphide to sulfoxide and sulfone .Physical And Chemical Properties Analysis

This compound is insoluble in water . It has a melting point of 66 - 68°C and a boiling point of 358°C . The density of this compound is 1.162 g/cm3 at 72°C .Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Diphenyl sulfoxide, combined with triflic anhydride, is used to activate a range of glycosyl donors. This process involves converting alcohols, enols, or sulfides into effective leaving groups for subsequent reactions. This reaction mechanism is unique due to its stereoselective nature and involves the formation of oxodisulfonium dication intermediates, highlighting this compound's role as both an oxidant and an oxygen atom source (Fascione et al., 2012).

Ionization in Sulfuric Acid

The ionization behavior of this compound in sulfuric acid has been studied, providing insights into its chemical properties. This research helps to understand its reactivity and potential applications in various chemical contexts (Ōae et al., 1965).

Reactions with Diphenyl Disulfide

This compound reacts with diphenyl disulfide at elevated temperatures, forming diphenyl sulfide and sulfur dioxide. The reactions exhibit different mechanistic routes, indicating the versatile reactivity of this compound (Ōae et al., 1971).

Insecticidal and Acaricidal Activities

This compound-containing compounds have been evaluated for their acaricidal and insecticidal activities, particularly against spider mite larvae and eggs. Some compounds have displayed higher activities than commercial pesticides, demonstrating the potential of this compound derivatives in developing new acaricides (Yu et al., 2016).

Basicity Studies

The basicity of substituted diphenyl sulfoxides has been determined, revealing weak basicities. This information is crucial for understanding the chemical behavior of these compounds in different environments (Ōae et al., 1969).

Role in Chemical Synthesis

This compound is utilized in various chemical synthesis processes, such as Suzuki–Miyaura cross-coupling reactions. These applications showcase its role as a versatile reagent in organic chemistry (Chen et al., 2020).

Oxidation Reactions

The oxidation of diphenyl sulfide by singlet oxygen generated from carbonyl oxides has been studied, demonstrating the compound's ability to undergo oxidation reactions and its potential use in various oxidative processes (Agarwal & Murray, 1983).

Safety and Hazards

Mechanism of Action

- Activation : DPhSO can activate other compounds by acting as an electrophile. For instance, it reacts with nucleophiles, such as alkenes, alkynes, and arenes, to form vinyl and aryl sulfides and sulfonium ions .

- Oxidation : When DPhSO reacts with certain thioglycosides or oxathianes, it undergoes an unexpected oxidation process. The thioglycoside is converted to a sulfoxide, and DPhSO acts as both the oxidant and the source of the oxygen atom .

- Sulfoxide Transfer Reaction : In the presence of triflic anhydride, DPhSO mediates sulfoxide transfer reactions. These involve the formation of oxodisulfonium (S-O-S) dications as intermediates. These intermediates can exchange oxygen atoms with other sulfoxides and allow axial-equatorial interconversion in oxathiane rings .

- Molecular and Cellular Effects : DPhSO’s action leads to the oxidation of specific substrates, converting them into sulfoxides. For example, it transforms thioglycosides into sulfoxides .

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Diphenyl sulfoxide plays a role in the synthesis of [ (11)C]cyanide from [ (11)C]methyl iodide, facilitating rapid and efficient production of radiochemicals for medical imaging applications . It is involved in the catalytic oxidation processes of diphenyl sulphide to sulfoxide and sulfone .

Cellular Effects

For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the sulfoxide group in the molecule can undergo redox reactions, which could potentially influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

This compound is metabolized in the liver, with aldehyde oxidase playing a role as a sulfoxide reductase . This suggests that it may interact with enzymes or cofactors involved in the metabolic pathways of the liver.

Properties

IUPAC Name |

benzenesulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHIJFTHRNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022141 | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000362 [mmHg] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

945-51-7 | |

| Record name | Diphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V290005U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

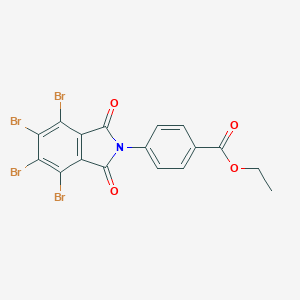

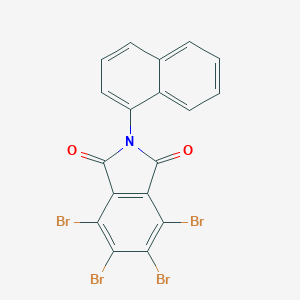

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diphenyl Sulfoxide (DPSO)?

A1: this compound has the molecular formula C12H10OS and a molecular weight of 202.27 g/mol.

Q2: What are the key spectroscopic characteristics of DPSO?

A: DPSO exhibits a characteristic S=O stretching frequency in its infrared spectrum around 1037 cm-1. This frequency shifts towards lower wavenumbers (987-989 cm-1) upon complexation with rare earth metals, indicating coordination through the oxygen atom of the sulfinyl group. []

Q3: How does DPSO typically coordinate to metal centers?

A: this compound typically acts as a ligand by coordinating to metal centers through the oxygen atom of the sulfinyl (S=O) group. [, ] This coordination is evidenced by a shift of the S=O stretching frequency to lower wavenumbers in the infrared spectrum.

Q4: How do electron-withdrawing and electron-donating substituents affect the protonation of DPSO?

A: Theoretical studies using the MNDO-PM3 method have shown that electron-withdrawing substituents (like F and CF3) on the phenyl rings of DPSO increase the energy difference between the O-protonated and unprotonated forms, favoring O-protonation. Conversely, electron-donating groups (like Me and OMe) decrease this energy difference. []

Q5: What is the preferred site of protonation in DPSO?

A: Both experimental and theoretical studies consistently demonstrate a preference for O-protonation over S-protonation in DPSO, leading to the formation of the more stable diphenyl sulfoxonium ion. [] This preference is attributed to the higher electronegativity of oxygen compared to sulfur.

Q6: What insights have computational chemistry studies provided into the pyramidal inversion of DPSO?

A: Density Functional Theory (DFT) calculations have been employed to investigate the pyramidal inversion mechanism of DPSO and its derivatives. These calculations provide valuable information on the energy barriers associated with the inversion process, which are influenced by factors like substituents on the phenyl rings. The calculated barriers generally align well with experimental observations. []

Q7: How does DPSO participate in catalytic reactions?

A: DPSO has shown utility in several catalytic transformations. For example, it can activate glycosyl donors in the presence of triflic anhydride, enabling glycosylation reactions with various acceptors. [, ] Additionally, DPSO acts as both an oxidant and oxygen source in stereoselective oxidations of thioglycosides to sulfoxides. []

Q8: Can you describe the mechanism of DPSO-mediated thioglycoside oxidation?

A: Mechanistic studies, including isotopic labeling experiments, suggest that the oxidation of thioglycosides by DPSO/triflic anhydride proceeds through oxodisulfonium (S-O-S) dication intermediates. These intermediates can undergo oxygen-exchange with other sulfoxides, potentially explaining the observed stereoselectivity. []

Q9: What is the role of DPSO in the synthesis of dihydropyrans?

A: In a Rh(I)/La(III) cocatalyzed system, DPSO participates in a three-component reaction with vinylcyclopropanes and diazoesters, yielding dihydropyrans. The proposed mechanism involves DPSO transferring an oxygen atom to the diazoester, followed by a [4+2]-cycloaddition reaction. []

Q10: How can DPSO be used to synthesize chlorolactones?

A: DPSO, in conjunction with oxalyl chloride, facilitates the chlorolactonization of alkenoic acids. It is proposed that a chlorodiphenylsulfonium salt, generated in situ from DPSO and oxalyl chloride, acts as the chloronium ion source for this transformation. []

Q11: What is the role of DPSO in the preparation of 4,4'-dichlorodiphenyl sulfone?

A: DPSO serves as the starting material in the synthesis of 4,4'-dichlorodiphenyl sulfone. The reaction utilizes hydrogen peroxide as the oxidizing agent, sulfuric acid as the catalyst, and dichloropropane and glacial acetic acid as solvents. []

Q12: How does DPSO contribute to the field of fluorescence spectroscopy?

A: DPSO forms complexes with rare earth metal ions like europium and terbium, which exhibit interesting fluorescence properties. These complexes have potential applications in various fields due to their luminescent characteristics. [, , , , , , ]

Q13: What are the advantages of using DPSO as a ligand in rare-earth metal complexes for fluorescence applications?

A: DPSO enhances the fluorescence intensity of certain rare-earth metal ions like Eu3+ and Tb3+ compared to their binary complexes. The phenyl groups in DPSO are thought to play a role in this enhancement by efficiently transferring energy to the metal center. [, , , ]

Q14: Are there any instances where DPSO can quench fluorescence?

A: While DPSO can enhance the fluorescence of certain rare-earth metals, it can also have a quenching effect on others. For example, in mixed dysprosium-terbium complexes with DPSO, both metals exhibit weakened fluorescence. [] Similarly, the fluorescence of Eu3+ is quenched by Ho3+ in mixed complexes with DPSO. []

Q15: What are the potential applications of this compound in organic synthesis beyond those already mentioned?

A: DPSO can act as a reagent in various other synthetic transformations, such as in the preparation of trimethylsulfonium bromide through a modified Kornblum oxidation. [] It can also be utilized in the synthesis of alkoxydiphenylsulfonium salts, which are valuable intermediates for C-benzylation reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-benzoxazol-2-ylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377043.png)

![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)

![N-[2-phenyl-1-(1-piperidinylcarbonyl)-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377047.png)

![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyridinylsulfanyl)vinyl]benzamide](/img/structure/B377048.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377049.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377050.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)

![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377056.png)

![N-ethyl-N-{4-(isopropylamino)-6-[methyl(4H-1,2,4-triazol-4-yl)amino]-1,3,5-triazin-2-yl}amine](/img/structure/B377061.png)